4-oxo-2-Nonenal-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

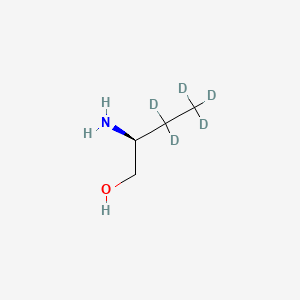

4-oxo 2-Nonenal-d3 is a deuterated form of 4-oxo 2-Nonenal, a lipid peroxidation product derived from the oxidation of omega-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid . This compound is widely used as an internal standard for the quantification of 4-oxo 2-Nonenal in various analytical applications, particularly in mass spectrometry . It exhibits various biological activities, including cytotoxicity, growth inhibition, genotoxicity, and chemotactic activity .

Aplicaciones Científicas De Investigación

4-oxo 2-Nonenal-d3 has a wide range of applications in scientific research:

Mecanismo De Acción

4-oxo 2-Nonenal-d3 exerts its effects through the modification of proteins and nucleic acids. It reacts with histidine and lysine residues on proteins, leading to protein cross-linking and the formation of advanced glycation end-products . It also modifies 2’-deoxyguanosine in DNA, implicating lipid peroxidation in mutagenesis and carcinogenesis . The compound’s cytotoxicity is attributed to its ability to disrupt cellular membranes and induce oxidative stress .

Similar Compounds:

4-hydroxy 2-Nonenal: Another lipid peroxidation product with similar biological activities but differing in its hydroxyl group.

4-oxo 2-Decenal: A structurally similar compound with a longer carbon chain.

4-oxo 2-Heptenal: A structurally similar compound with a shorter carbon chain.

Uniqueness: 4-oxo 2-Nonenal-d3 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. Its ability to modify proteins and nucleic acids also sets it apart from other lipid peroxidation products, making it a valuable tool in studying oxidative stress and its implications in various diseases .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-oxo-2-Nonenal-d3 actively modifies histidine and lysine residues on proteins and causes protein cross-linking . It also modifies 2’-deoxyguanosine, further implicating lipid peroxidation in mutagenesis and carcinogenesis .

Cellular Effects

This compound derived from lipid peroxidation modifies nucleophiles and transduces redox signaling by its reactions with proteins . It can cause extensive cellular damage and oxidative pathology . Both this compound and agitation-induced aggregates were cytotoxic when added exogenously to SH-SY5Y cells with increasing incubation times .

Molecular Mechanism

The molecular mechanism of this compound involves its reactions with proteins, modifying nucleophiles and transducing redox signaling . It actively modifies histidine and lysine residues on proteins and causes protein cross-linking .

Temporal Effects in Laboratory Settings

It is known that this compound is more stable than the lipid hydroperoxides from which they form .

Metabolic Pathways

This compound is a product of lipid peroxidation derived from oxidized ω-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid . The specific metabolic pathways that this compound is involved in are not well-defined.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo 2-Nonenal-d3 involves the incorporation of deuterium atoms at specific positions in the molecule. This is typically achieved through the hydrogenation of 4-oxo 2-Nonenal using deuterium gas under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods: Industrial production of 4-oxo 2-Nonenal-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The product is then purified through distillation and chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 4-oxo 2-Nonenal-d3 undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions with amines and thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reactions with amines and thiols typically occur under mild conditions with the use of catalysts such as triethylamine.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amine and thiol derivatives.

Propiedades

IUPAC Name |

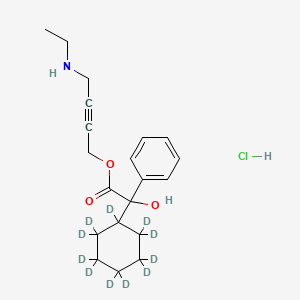

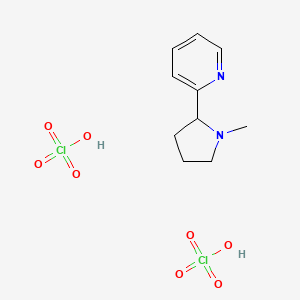

(E)-9,9,9-trideuterio-4-oxonon-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPPVOUBHWNCAW-PKJLGKQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)